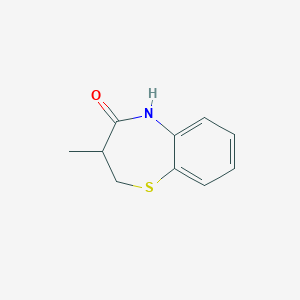

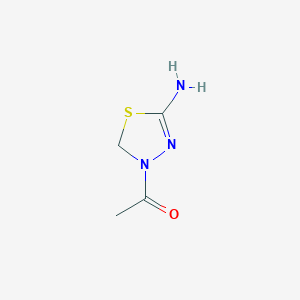

3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one, is a derivative within the benzothiazepine class, which is known for a broad spectrum of biological applications, including potential anti-cancer activities . Although the exact compound is not directly mentioned in the provided papers, the related structures and their synthesis, characterization, and pharmacological activities can offer insights into the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of benzothiazepine derivatives typically involves the formation of the seven-membered benzothiazepine ring. For instance, the synthesis of 5-Methyl-2,3-diphenyl-1,5-benzothiazepin-4(5H)-one was achieved through acylation, iodocyclization, and Suzuki cross-coupling reactions, starting from 2-(methylthio)aniline . Similarly, 1,4-benzothiazepin-5-ones have been synthesized using a one-pot procedure that includes the condensation of thiosalicylic acid with chloroacetone, followed by a reaction with primary amines and isocyanides . These methods could potentially be adapted for the synthesis of 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one.

Molecular Structure Analysis

The molecular structure of benzothiazepine derivatives is often confirmed using techniques such as NMR, IR, and single-crystal X-ray diffraction . For example, the crystal structure of a related compound, 5-(3-Methylbenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, was determined to crystallize in the orthorhombic system with P212121 space group, stabilized by intermolecular hydrogen bonds and π-π interactions . These techniques could be employed to elucidate the molecular structure of 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one.

Chemical Reactions Analysis

Benzothiazepine derivatives can undergo various chemical reactions. For instance, alkylation of 1,5-benzothiazepin-4(5H)-one with different reagents can yield N-methyl compounds or lactim ethers, which can further react to form other heterocyclic compounds . The reactivity of the benzothiazepine ring system allows for the generation of a diverse array of derivatives, which could include the target compound upon modification of the reaction conditions and starting materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazepine derivatives can be influenced by their molecular structure. The Hirshfeld surface analysis and DFT calculations can provide insights into the intermolecular interactions and electronic properties of these compounds . For example, the molecular electrostatic potential map of a related compound revealed the chemical reactive sites, which are crucial for understanding the molecular surface properties and potential reactivity of the compound . These analyses could be applied to predict the properties of 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one.

Pharmacological Activity

The pharmacological activity of benzothiazepine derivatives varies. Some derivatives have been evaluated for psychotropic activity, showing high toxicity and little or no effect on motor coordination, motor activity, and maximal electroshock in comparison with classical benzodiazepines . The pharmacological properties of these compounds are often observed at high concentrations in vitro. This suggests that while the compound of interest may share structural similarities with known benzodiazepines, its pharmacological profile would need to be independently assessed .

Scientific Research Applications

Organocatalytic Asymmetric Sulfa-Michael Addition

The compound's framework, 1,5-Benzothiazepine, is significant in medicinal chemistry. It has been used in the catalytic asymmetric synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepines through sulfa-Michael addition, followed by intramolecular reductive amination (Corti et al., 2017).

Synthesis and Properties

Alkylation of 1,5-benzothiazepin-4(5H)-one, a related compound, yields various derivatives with potential pharmacological properties. Oxidation and sulfur elimination reactions of these derivatives have been studied (Hofmann & Fischer, 1987).

Pharmacological Derivatives

A study synthesized and investigated the psychotropic activity of derivatives of 4-methyl-5-oxalo-1H-2,3,4,5-tetrahydro-1,5-benzodiazepin-2-one, showing the anxiolytic and antidepressive properties of some compounds (Nawrocka et al., 1996).

Arylierung Reaction

Research on the arylierung (arylation) reaction of 2,3,4,5-Tetrahydro-1,5-benzothiazepin-4-ones has contributed to understanding the formation of diaryl sulfides in certain chemical reactions (Ried & Sell, 1980).

Spectroscopic and Mass Spectral Investigation

The characterization of methyl- and phenyl-substituted benzothiazepines and benzodiazepines, including their vibrational, electronic spectra, and mass spectral fragmentation paths, was reported (Hunter & Webb, 1972).

Novel Conversions in Synthesis

S-Amination and other reactions of benzo[b]thiophen-3(2H)-ones lead to the synthesis of 1,2-benzisothiazole and tetrahydro-1,2-benzothiazepin-5-one systems, expanding the versatility of these compounds (Tamura et al., 1980).

Synthesis of Benzothiazepines

Directed ortho-lithiation of thiophenols and phenols has been used for the synthesis of various benzothiazepines, demonstrating the compound's potential in organic synthesis (Katritzky et al., 2002).

Pyrido-Annulated Analogs Synthesis

The synthesis of pyrido-annulated analogs of 1,5-benzothiazepines, which are of medicinal interest, was reported. This research shows the compound's relevance in medicinal chemistry and drug design (Gupta et al., 2012).

Intracellular Calcium Antagonists

The study of 2,3,4,5-tetrahydro-1,5-benzothiazepine analogs and their effects on intracellular calcium inhibition contributes to the understanding of their pharmacological potential (Ueyama et al., 1996).

Biological Evaluation of Derivatives

Derivatives of benzothiazepin-4(5H)-ones were evaluated for their vasodilating, antihypertensive, and platelet aggregation-inhibitory activities, highlighting the compound's relevance in cardiovascular research (Inoue et al., 1997).

Anticonvulsant and Toxicity Screening

Novel benzothiazepine derivatives were synthesized and screened for anticonvulsant activity and toxicity, demonstrating the compound's importance in developing new anticonvulsant drugs (Chaudhari et al., 2022).

Stereospecific Synthesis

The stereospecific synthesis of azeto[2,1-d][1,5]benzothiazepin-1-ones shows the compound's applicability in stereoselective synthesis, an important aspect of medicinal chemistry (Xu et al., 2002).

Novel Calcium Channel Blockers

The synthesis of benzothiazepine-3-carboxylic acid esters and their evaluation as calcium channel blockers contribute to cardiovascular pharmacology (Atwal et al., 1987).

Reaction with Alkynes

A study on the reaction of tetrahydro-benzoxazepines and benzothiazepines with alkynes contributes to the understanding of chemical behavior and potential synthetic applications of these compounds (Voskressensky et al., 2013).

properties

IUPAC Name |

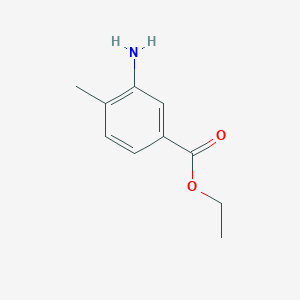

3-methyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-7-6-13-9-5-3-2-4-8(9)11-10(7)12/h2-5,7H,6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVZWOGDKSYYIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

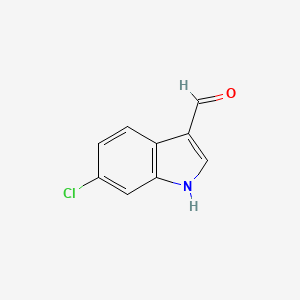

CC1CSC2=CC=CC=C2NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504929 |

Source

|

| Record name | 3-Methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one | |

CAS RN |

6516-91-2 |

Source

|

| Record name | 3-Methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B1280197.png)